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Compound of Interest

Compound Name:
Azetidine-3-carbonitrile

hydrochloride

Cat. No.: B1520942 Get Quote

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer

both unique three-dimensional structure and desirable physicochemical properties is relentless.

Small, strained ring systems have emerged as powerful tools in this endeavor. Among these,

the azetidine scaffold, a four-membered saturated nitrogen heterocycle, occupies a strategic

niche. It offers a conformationally restricted framework that is significantly more stable than its

aziridine counterpart, yet possesses sufficient ring strain to enable unique chemical

transformations.[1][2] This constrained geometry is invaluable for orienting substituents into

precise vectors, which can lead to enhanced binding affinity and selectivity for biological

targets.[2]

This guide focuses on a particularly valuable derivative: Azetidine-3-carbonitrile
hydrochloride (CAS 345954-83-8). The incorporation of a nitrile group at the 3-position

introduces a versatile chemical handle, capable of being transformed into amines, amides,

carboxylic acids, or tetrazoles, thus serving as a critical linchpin for library diversification. The

hydrochloride salt form enhances the compound's stability, crystallinity, and solubility in polar

solvents, making it a more tractable and user-friendly reagent for research and development

professionals.[3] As a Senior Application Scientist, this document aims to provide not just data,

but a field-proven perspective on the core properties, safe handling, synthesis, and synthetic

utility of this important building block.

Section 1: Core Chemical Identity & Properties
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Azetidine-3-carbonitrile hydrochloride is a synthetically versatile building block

characterized by the presence of a strained four-membered ring and a reactive nitrile functional

group.[3] Its identity is well-defined by its structural and molecular identifiers.

Property Value Source(s)

CAS Number 345954-83-8 [4][5]

Molecular Formula C₄H₇ClN₂ [5]

Molecular Weight 118.56 g/mol [6]

Appearance Off-white to yellow solid [6][7]

Synonyms

3-Cyanoazetidine HCl, 3-

Azetidinecarbonitrile

monohydrochloride

[3][6]

SMILES C1C(CN1)C#N.Cl [5]

InChI Key
MJZQSPDYIKSJCN-

UHFFFAOYSA-N
[8]

Section 2: Physicochemical & Spectroscopic Profile
Understanding the physical and spectral properties of a reagent is fundamental to its

successful application in synthesis, enabling informed decisions on reaction conditions,

purification, and storage.

Physicochemical Data
The hydrochloride salt form dictates many of the compound's bulk properties, particularly

solubility and stability.
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Property Value / Observation
Rationale &
Scientific Insight

Source(s)

Melting Point Varies with purity

As with many

hydrochloride salts,

melting is often

accompanied by

decomposition. The

exact temperature is

highly sensitive to

residual solvent and

impurities.

[9]

Boiling Point
~227.7°C at 760

mmHg (Calculated)

This is a calculated

value, likely for the

free base. Thermal

instability of the salt

form makes

experimental

determination at

atmospheric pressure

impractical.

[7]

Solubility

Soluble in water and

some polar solvents

(e.g., Methanol,

DMSO).

The ionic nature of the

hydrochloride salt

significantly increases

its polarity compared

to the free base,

favoring dissolution in

polar protic and

aprotic solvents. This

is a key advantage for

its use in various

reaction media.

[3][9]

Stability Stable under

recommended storage

conditions.

The protonated

nitrogen of the

hydrochloride is less

nucleophilic and less

[7][9]
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prone to oxidation

than the free base,

conferring greater

shelf-life. However, it

is hygroscopic and

should be protected

from moisture.

Spectroscopic Characteristics
While a comprehensive public database of spectra for this specific compound is limited, its

structure allows for the confident prediction of key spectroscopic signatures. These

expectations are critical for reaction monitoring (e.g., via TLC or LC-MS) and for the

characterization of its derivatives.

¹H NMR (Proton NMR): The spectrum is expected to be complex due to the constrained ring

and potential for proton-proton coupling. In a solvent like DMSO-d₆, one would anticipate:

A broad signal for the two N-H protons (amine hydrochloride) at high chemical shift (>9

ppm).

A multiplet for the C3 methine proton (CH-CN), likely deshielded by the adjacent electron-

withdrawing nitrile group.

Two distinct multiplets for the diastereotopic C2 and C4 methylene protons (CH₂), each

integrating to 2H. The coupling patterns will reflect their geminal and vicinal relationships

within the rigid ring.

¹³C NMR (Carbon NMR): Key signals would include:

A signal for the nitrile carbon (C≡N) around 118-122 ppm.

A signal for the C3 methine carbon, shifted downfield due to the nitrile.

Signals for the C2 and C4 methylene carbons, which would be equivalent if the nitrogen

lone pair inversion were fast on the NMR timescale, but may be distinct in the

hydrochloride form.
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IR (Infrared) Spectroscopy: The most diagnostic peak is the nitrile stretch.

A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹,

which is characteristic of a saturated alkyl nitrile.[10]

A broad absorption band in the 2400-3200 cm⁻¹ region, characteristic of the N-H stretch of

an amine salt.

C-H stretching bands just below 3000 cm⁻¹.

Section 3: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. Azetidine-3-carbonitrile
hydrochloride is a potent chemical that must be handled with appropriate precautions.

GHS Hazard Classification
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Hazard Statement Class
Precautionary
Action

Source(s)

H301/H302:

Toxic/Harmful if

swallowed

Acute Toxicity, Oral

Do not eat, drink, or

smoke when using

this product. If

swallowed,

immediately call a

poison center or

doctor. Rinse mouth.

[8]

H315: Causes skin

irritation

Skin

Corrosion/Irritation

Wash skin thoroughly

after handling. Wear

protective gloves.

[8]

H319: Causes serious

eye irritation

Serious Eye

Damage/Irritation

Wear eye

protection/face

protection. If in eyes,

rinse cautiously with

water for several

minutes. Remove

contact lenses, if

present and easy to

do. Continue rinsing.

[8]

H332/H335: Harmful if

inhaled / May cause

respiratory irritation

Acute Toxicity,

Inhalation / STOT SE

3

Avoid breathing dust.

Use only outdoors or

in a well-ventilated

area.

[8]

H411: Toxic to aquatic

life with long lasting

effects

Hazardous to the

Aquatic Environment

Avoid release to the

environment. Collect

spillage.

[No Source]

Laboratory Best Practices
Engineering Controls: Always handle this compound in a certified chemical fume hood to

avoid inhalation of dust.
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Personal Protective Equipment (PPE): Standard PPE is required, including a lab coat, nitrile

gloves (check for breakthrough time), and chemical safety goggles or a face shield.

Storage: The compound should be stored in a tightly sealed container in a freezer, preferably

under an inert atmosphere (e.g., argon or nitrogen), at temperatures of -20°C.[6][8] This

mitigates degradation from moisture and atmospheric contaminants.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Due to its aquatic toxicity, it must not be discharged into drains.

Section 4: Synthesis & Reactivity Overview
Plausible Synthetic Routes
The synthesis of functionalized azetidines is a well-explored area of organic chemistry.[11]

While a specific, peer-reviewed synthesis for the title compound is not readily available, a

robust route can be designed based on established methodologies. A common and effective

strategy involves the cyclization of a γ-amino alcohol derivative, followed by functional group

manipulation. The diagram below outlines a plausible, multi-step synthesis starting from

commercially available materials.
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Step 1: Epoxide Ring Opening

Step 2: Azetidine Ring Formation

Step 3: Functional Group Conversion

Step 4: Deprotection & Salt Formation

Epichlorohydrin + 
 N-Protected Amine (e.g., Benzylamine)

N-Protected-3-chloro-2-propanol

 Base 

N-Protected-3-hydroxyazetidine

 Strong Base 
 (e.g., NaH) 

 Intramolecular SN2

N-Protected-3-azetidinone

 Oxidation (e.g., PCC, Swern) 

N-Protected-azetidine-3-carbonitrile

 TosMIC, Base 

Azetidine-3-carbonitrile 
 (Free Base)

 Deprotection 
 (e.g., H₂, Pd/C for Benzyl) 

Azetidine-3-carbonitrile HCl 
 (Final Product)

 HCl in ether/dioxane 

Click to download full resolution via product page

Caption: Plausible synthetic workflow for Azetidine-3-carbonitrile HCl.
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Causality in the Synthetic Design:

Protecting Group Strategy: The use of a protecting group like benzylamine is crucial. It

directs the initial ring-opening and prevents self-condensation. The benzyl group is chosen

for its stability during subsequent steps and its facile removal via catalytic hydrogenation in

the final step.[12]

Intramolecular Cyclization: The formation of the strained four-membered ring is the key step.

It is driven by an intramolecular SN2 reaction, where a strong base (like NaH) deprotonates

the hydroxyl group, which then displaces the chloride on the same molecule.[12]

Nitrile Introduction: Conversion of the 3-hydroxy group to a nitrile is non-trivial. A two-step

process via oxidation to the ketone followed by treatment with TosMIC (tosylmethyl

isocyanide) is a reliable method for converting ketones to nitriles.

Core Reactivity
The synthetic value of Azetidine-3-carbonitrile hydrochloride stems from two key reactive

sites:

The Secondary Amine (N-H): This is the most common site for functionalization. As a

hydrochloride salt, the amine is protonated and non-nucleophilic. It must first be neutralized

with a non-nucleophilic base (e.g., triethylamine, DIPEA, or K₂CO₃) to liberate the free

secondary amine, which can then undergo a wide range of reactions:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

[13][14]

N-Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.

N-Arylation: Transition-metal catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig

or Chan-Lam) with aryl halides or arylboronic acids.[13]

The Nitrile Group (-C≡N): This group is a versatile precursor to other functionalities through:

Reduction: Can be reduced to a primary amine (aminomethyl group) using strong reducing

agents like LiAlH₄ or catalytic hydrogenation.
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Hydrolysis: Can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a

primary amide.

Cycloaddition: Can react with azides (e.g., sodium azide) to form a tetrazole ring, a

common bioisostere for carboxylic acids in medicinal chemistry.

Section 5: Detailed Experimental Protocols
The following protocols are presented as self-validating systems. The causality for key reagent

choices and procedural steps is explained to ensure reproducibility and understanding.

Protocol 1: N-Alkylation via Reductive Amination
This protocol demonstrates the use of Azetidine-3-carbonitrile hydrochloride as a scaffold

for building molecular complexity. Reductive amination is chosen over direct alkylation with

halides because it avoids the common side reaction of over-alkylation (formation of a

quaternary ammonium salt) and proceeds under mild conditions.[15]

Objective: To synthesize 1-(phenylmethyl)-azetidine-3-carbonitrile from Azetidine-3-
carbonitrile hydrochloride and benzaldehyde.

Materials:

Azetidine-3-carbonitrile hydrochloride (1.0 eq)

Benzaldehyde (1.05 eq)

Sodium triacetoxyborohydride (STAB) (1.5 eq)

Triethylamine (Et₃N) (1.1 eq)

Dichloromethane (DCM), anhydrous (solvent)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)
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Reaction Setup

Iminium Formation & Reduction

Work-up & Purification

1. Suspend Azetidine-3-carbonitrile HCl 
 in anhydrous DCM.

2. Add Triethylamine (Et₃N) 
 to neutralize HCl salt.

3. Stir for 15 min at RT 
 (Formation of free amine).

4. Add Benzaldehyde.

5. Add Sodium Triacetoxyborohydride (STAB) 
 portion-wise.

6. Stir at RT for 2-4h. 
 Monitor by TLC/LC-MS.

7. Quench with sat. NaHCO₃.

8. Extract with DCM (3x).

9. Wash combined organics with brine.

10. Dry (Na₂SO₄), filter, concentrate.

11. Purify via flash chromatography.

Final Product:
 1-Benzyl-azetidine-3-carbonitrile

Click to download full resolution via product page

Caption: Experimental workflow for N-alkylation via reductive amination.
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Step-by-Step Methodology:

Amine Neutralization: To a round-bottom flask under a nitrogen atmosphere, add Azetidine-
3-carbonitrile hydrochloride (e.g., 1.18 g, 10 mmol) and anhydrous DCM (50 mL). Stir to

form a suspension. Add triethylamine (1.53 mL, 11 mmol) dropwise.

Expertise & Causality: Triethylamine is a non-nucleophilic base used to neutralize the

hydrochloride, liberating the free secondary amine in situ. Using a slight excess ensures

complete neutralization. Anhydrous conditions are critical as the intermediate iminium ion

and the reducing agent are sensitive to water.

Iminium Formation: To the resulting mixture, add benzaldehyde (1.07 mL, 10.5 mmol). Stir at

room temperature for 30 minutes.

Expertise & Causality: The free amine condenses with the aldehyde to form an

intermediate iminium ion. This electrophilic species is the substrate for the subsequent

reduction.

Reduction: Slowly add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10

minutes.

Expertise & Causality: STAB is a mild and selective reducing agent. It is chosen because it

will reduce the iminium ion much faster than it reduces the starting aldehyde, preventing

the formation of benzyl alcohol as a side product. Its handling in air is also more

convenient than other hydrides like sodium cyanoborohydride.[15]

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC

or LC-MS until the starting material is consumed (typically 2-4 hours).

Aqueous Work-up: Carefully quench the reaction by the slow addition of saturated aqueous

NaHCO₃ solution (30 mL). Transfer the mixture to a separatory funnel.

Expertise & Causality: The bicarbonate solution neutralizes any remaining acidic species

and quenches the excess STAB.

Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

Combine the organic layers.
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Washing & Drying: Wash the combined organic phase with brine (30 mL), dry over

anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Expertise & Causality: The brine wash helps to remove residual water from the organic

phase.

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g.,

using a gradient of ethyl acetate in hexanes) to yield the pure N-benzylated product.

Conclusion
Azetidine-3-carbonitrile hydrochloride is more than just a chemical reagent; it is a

strategically designed building block for modern chemical synthesis. Its hydrochloride salt form

provides enhanced stability and handling characteristics, while the strained azetidine ring and

versatile nitrile group offer a dual platform for rapid molecular diversification. By understanding

its core properties, safety requirements, and reactivity profile, researchers in drug discovery

and development can leverage this powerful scaffold to construct novel, conformationally

defined molecules with the potential for significant biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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